molecular formula C12H10O B1666291 3-Phenylphenol CAS No. 580-51-8

3-Phenylphenol

Cat. No.: B1666291
CAS No.: 580-51-8
M. Wt: 170.21 g/mol
InChI Key: UBXYXCRCOKCZIT-UHFFFAOYSA-N
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Description

3-Phenylphenol, also known as [1,1’-biphenyl]-3-ol, is an organic compound with the molecular formula C₁₂H₁₀O. It is a member of the class of hydroxybiphenyls, where a phenyl group is substituted at the third position of a phenol molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

3-Phenylphenol plays a significant role in biochemical reactions, particularly as a sensitive colorimetric reagent. It interacts with various enzymes and proteins, including those involved in the metabolism of uronic acids. The compound’s interactions are primarily based on its ability to form complexes with these biomolecules, facilitating the detection and quantification of specific biochemical substances .

Cellular Effects

This compound has been shown to influence various cellular processes. It can cause oxidative DNA damage through the generation of hydrogen peroxide (H₂O₂), leading to mutations and potential carcinogenesis. This compound affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and DNA strand breakage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to generate reactive oxygen species (ROS) plays a crucial role in its mechanism of action, causing oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant oxidative damage and alterations in cellular processes, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects, including oxidative stress and potential carcinogenicity. Threshold effects have been observed, indicating that there is a specific dosage range where the compound’s impact becomes significantly pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as flavin-dependent monooxygenases, which play a role in its catabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is crucial for its biochemical effects and potential toxicity .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization within the cell is essential for understanding its activity and potential impact on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylphenol can be synthesized through several methods. One common approach involves the Fries rearrangement, where phenolic esters are rearranged to produce hydroxybiphenyls. Another method is the Bamberger rearrangement, which involves the rearrangement of N-phenylhydroxylamines. Additionally, the hydrolysis of phenolic esters or ethers and the reduction of quinones are also viable synthetic routes .

Industrial Production Methods

In industrial settings, this compound is often produced through the demethylation of m-aryloxy phenols using hydrogen bromide and boron tribromide as catalysts. These reagents coordinate with electron-rich sites in organic compounds, enhancing the outcome of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Phenylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert quinones back to phenols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted phenols, quinones, and various aromatic compounds depending on the specific reagents and conditions used .

Scientific Research Applications

3-Phenylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.

    4-Phenylphenol: Similar to 3-Phenylphenol but with the phenyl group at the fourth position.

    2-Phenylphenol: Another isomer with the phenyl group at the second position.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in unique chemical reactions and applications compared to its isomers .

Properties

IUPAC Name

3-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXYXCRCOKCZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022462
Record name 3-Phenylphenol
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

580-51-8
Record name 3-Phenylphenol
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Record name 3-Hydroxybiphenyl
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Record name 3-PHENYLPHENOL
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Record name [1,1'-Biphenyl]-3-ol
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Record name 3-Phenylphenol
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Record name 3-Phenylphenol
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Record name 3-BIPHENYLOL
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Synthesis routes and methods I

Procedure details

A stirred mixture of 660 mg (3 mmol) of 3-iodophenol, 439 mg (3.6 mmol) phenylboronic acid, and 173 mg (0.15 mmol) tetrakistriphenylphosphine in 10 mL of toluene, 5 mL ethanol, and 6 mL 2M sodium carbonate (aqueous) was heated at 100° C. in an inert atmosphere of nitrogen for 15 minutes. The cooled mixture was partitioned between EtOAc, ice, and brine and the organic phase was separated, washed with brine, dried over anhydrous Na2SO4, filtered and evaporated. The residue was purified by plate layer chromatography (PLC) using CH2Cl2 as the eluant to give 430 mg of the title product.
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
439 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 100 ml. beaker, 25 g. of the starting phenylphenol mixture used in Example 1, above, and water containing 1.0 g. of sodium hydroxide were added. The mixture was heated to 95° C. and stirred for 10 minutes after reaching this temperature. This gave a mole ratio of caustic to m-phenylphenol of about 5.55 to 1. Water was added to maintain volume. The solid was collected on a filter. The cake was treated with small amounts of hydrochloric acid and dried. The resulting p-phenylphenol was analyzed and shown to have 1.2% of m-phenylphenol present therein.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
1 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Bromophenol (1.0 g, 5.78 mmol), phenylboronic acid (1.4 g, 11.48 mmol), potassium carbonate (2.0 g, 14.47 mmol), and PdCl2(PPh3) (1/200 eq.) were added to a solution of dioxane/H2O (20 mL/5 mL). The resulting solution was refluxed for 16 h. The reaction mixture was then partitioned between Et2O and water, and the aqueous phase was extracted with Et2O. The combined organic layer was evaporated to dryness and purified by flash column chromatography (ethyl acetate/hexanes=1/9) to give TC-IV-119 (1.02 g, 100%) as a transparent oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential endocrine disrupting effects of 3-phenylphenol?

A: Research suggests that this compound, isolated from diesel exhaust particles (DEP), exhibits both estrogenic and anti-androgenic activities. [, ] In yeast screen assays, this compound demonstrated estrogenic activity. [] Furthermore, in vivo studies using ovariectomized rats revealed that subcutaneous injections of this compound led to a significant increase in uterine weight, indicating estrogenic effects. [] The compound's anti-androgenic activity was observed in human androgen receptor (hAR)-yeast screen assays. [] These findings raise concerns about the potential endocrine-disrupting effects of this compound.

Q2: Can this compound be removed from water, and how does its removal efficiency compare to other pollutants?

A: Yes, this compound is among the organic micropollutants (OMPs) that can be effectively removed from water using a quaternary ammonium-functionalized β-cyclodextrin polymer (β-CDP). [] This polymer demonstrates ultra-rapid adsorption kinetics for this compound, with significantly faster removal rates compared to traditional activated carbon and resins. [] Importantly, the β-CDP can simultaneously remove this compound alongside other OMPs and natural organic matter without competitive adsorption due to its distinct adsorption sites. [] This makes β-CDP a promising material for water treatment and purification from this compound and other common pollutants.

Q3: How can this compound be analyzed in complex matrices like textiles?

A: A reliable method for the simultaneous determination of this compound and other phenols in textiles utilizes high-performance liquid chromatography (HPLC). [] The method involves ultrasonic extraction of the textiles with methanol followed by separation and quantification of the extracted phenols using an HPLC system equipped with a diode array detector (DAD). [] This approach provides accurate and sensitive analysis of this compound in textile samples, aiding in quality control and compliance with safety regulations.

Q4: Can this compound be extracted from aqueous solutions using techniques other than traditional liquid-liquid extraction?

A: Yes, this compound can be effectively removed from water using cloud-point extraction with permethyl hydroxypropyl-β-cyclodextrin (PMHP-β-CD). [] This technique relies on the phase separation of PMHP-β-CD aqueous solutions at elevated temperatures, a phenomenon known as clouding. [] The efficiency of this compound extraction depends on the concentration of PMHP-β-CD used, with higher concentrations leading to more quantitative extraction. [] This method offers an alternative to traditional liquid-liquid extraction for the separation and removal of this compound from aqueous samples.

Q5: What is the role of this compound in photodehydration reactions?

A: this compound and its derivatives act as precursors to reactive intermediates called zwitterions in photodehydration reactions. [] Upon photochemical excitation in aqueous media, this compound undergoes deprotonation of the phenol OH group and protonation of the benzyl alcohol, leading to the formation of a zwitterion. [] These zwitterions are highly reactive and readily react with nucleophiles, making them valuable intermediates in various chemical transformations.

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